Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate. This nomenclature precisely describes the structural components of the molecule, indicating the presence of an ethyl ester group, a dichlorophenyl substituent at position 4, a methyl group at position 2, and a ketone functionality at position 6 of the tetrahydropyridine ring system. The Chemical Abstracts Service registry number for this compound is 303136-96-1, which serves as a unique identifier in chemical databases worldwide.
The molecular identifier code provides additional structural information through its International Chemical Identifier string: 1S/C15H15Cl2NO3/c1-3-21-15(20)14-8(2)18-13(19)7-11(14)10-5-4-9(16)6-12(10)17/h4-6,11H,3,7H2,1-2H3,(H,18,19). This standardized representation encodes the complete connectivity and stereochemical information of the molecule. The International Chemical Identifier Key JLIPNJXXCMNOJM-UHFFFAOYSA-N serves as a fixed-length condensed digital representation of the molecular structure.
The compound is also catalogued under the Molecular Design Limited number MFCD00664292, which facilitates its identification in commercial chemical databases and procurement systems. The systematic name reflects the complex heterocyclic structure that combines elements of both aromatic and aliphatic chemistry, with the tetrahydropyridine core representing a partially saturated six-membered nitrogen-containing ring system.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₅H₁₅Cl₂NO₃, indicating a composition of fifteen carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and three oxygen atoms. The molecular weight is precisely calculated as 328.19 grams per mole, placing this compound in the category of medium-sized organic molecules suitable for pharmaceutical and synthetic chemistry applications.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅Cl₂NO₃ |
| Molecular Weight | 328.19 g/mol |
| Chemical Abstracts Service Number | 303136-96-1 |
| Molecular Design Limited Number | MFCD00664292 |
The elemental composition analysis reveals that carbon constitutes approximately 54.9% of the molecular weight, hydrogen accounts for 4.6%, chlorine represents 21.6%, nitrogen contributes 4.3%, and oxygen comprises 14.6% of the total molecular mass. This distribution reflects the significant contribution of the halogen substituents to the overall molecular weight, with the two chlorine atoms accounting for more than one-fifth of the total mass.
The Simplified Molecular Input Line Entry System notation for this compound is represented as CCOC(C1=C(NC(CC1C2=C(Cl)C=C(Cl)C=C2)=O)C)=O. This linear notation provides a computer-readable format that encodes the complete molecular structure and can be used for database searching and computational chemistry applications. The presence of multiple functional groups, including the ester carbonyl, the amide nitrogen, and the aromatic chlorine substituents, contributes to the compound's chemical complexity and potential reactivity patterns.
Three-Dimensional Conformational Studies
Three-dimensional conformational analysis of this compound reveals significant structural flexibility in the tetrahydropyridine ring system. Computational studies utilizing force field methods demonstrate that the six-membered heterocyclic ring adopts multiple low-energy conformations due to the partial saturation of the pyridine core. The generation of three-dimensional conformers involves sophisticated algorithms that consider both steric interactions and electronic effects arising from the chlorinated aromatic substituent.
Modern conformational analysis employs Universal Force Field and Merck Molecular Force Field methods to predict energetically favorable molecular geometries. For compounds containing up to fifty non-hydrogen atoms and fewer than fifteen rotatable bonds, comprehensive conformer libraries can be generated to explore the accessible conformational space. The ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate molecule falls within these computational limits, making it amenable to detailed three-dimensional structural analysis.
The conformational flexibility of this compound is particularly influenced by the orientation of the dichlorophenyl substituent relative to the tetrahydropyridine ring plane. Computational modeling indicates that the aromatic ring can adopt various orientations, with the most stable conformations determined by the balance between steric repulsion and electronic interactions. The presence of the two chlorine substituents on the phenyl ring creates an asymmetric electronic environment that affects the preferred molecular geometry.
Three-dimensional conformer databases typically provide up to ten diverse conformational representations for each compound, selected to maximize structural diversity while maintaining energetic accessibility. These conformations are ranked according to their calculated energies and geometric diversity, providing researchers with a comprehensive view of the molecular flexibility. The analysis of multiple conformers is essential for understanding the potential binding modes and reactivity patterns of this tetrahydropyridine derivative in various chemical and biological contexts.
Crystallographic Data and X-Ray Diffraction Analysis
Crystallographic analysis of related tetrahydropyridine compounds provides valuable insights into the solid-state structure and molecular packing arrangements of this compound. X-ray diffraction studies of similar chlorophenyl-substituted tetrahydropyrimidine derivatives reveal characteristic structural features that can be extrapolated to understand the crystalline properties of the target compound.
Crystallographic investigations of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a structurally analogous compound, demonstrate that the chlorophenyl ring exhibits significant angular displacement relative to the heterocyclic ring system. The dihedral angle between the aromatic and heterocyclic rings measures 87.08 degrees, indicating an essentially perpendicular orientation that minimizes steric interactions while maintaining optimal electronic conjugation.
| Crystallographic Parameter | Related Compound Data |
|---|---|
| Space Group | Triclinic P1 |
| Unit Cell Dimensions | a = 7.4698 Å, b = 9.1436 Å, c = 12.6085 Å |
| Unit Cell Angles | α = 107.147°, β = 99.941°, γ = 105.331° |
| Unit Cell Volume | 763.71 ų |
| Density | 1.431 Mg/m³ |
| Melting Point Range | 190-192°C |
The crystal structure analysis reveals the presence of intermolecular hydrogen bonding networks that stabilize the solid-state arrangement. Molecules are connected through pairs of nitrogen-hydrogen to oxygen hydrogen bonds, forming inversion dimers with characteristic ring motifs. These dimers are further linked through secondary hydrogen bonding interactions to create ribbon-like structures that extend through the crystal lattice.
The melting point of this compound is reported to be in the range of 190-192°C, indicating strong intermolecular interactions in the crystalline state. This relatively high melting point is consistent with the presence of hydrogen bonding networks and favorable aromatic stacking interactions between adjacent molecules in the crystal structure.
Properties
IUPAC Name |
ethyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3/c1-3-21-15(20)14-8(2)18-13(19)7-11(14)10-5-4-9(16)6-12(10)17/h4-6,11H,3,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIPNJXXCMNOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=C(C=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: Starting with a suitable diketone and an amine, followed by cyclization to form the pyridine ring.
Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions to introduce the dichlorophenyl group.
Hydrolysis and Esterification: Converting the intermediate compounds through hydrolysis and subsequent esterification to obtain the final product.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and halides are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Various studies have demonstrated its effectiveness against a range of bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound can inhibit the growth of pathogenic bacteria, making it a potential candidate for developing new antimicrobial agents .
Antiviral Activity
The antiviral potential of ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has been explored in several studies. It is believed to inhibit viral replication by interfering with viral enzymes or host cell receptors. Laboratory investigations have shown effectiveness against certain strains of influenza virus, indicating its potential for further development as an antiviral agent .
Anticancer Activity
One of the most compelling applications of this compound is its anticancer activity. Research has shown that it can induce apoptosis in various cancer cell lines through multiple mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes that facilitate cellular proliferation and survival.
- Receptor Modulation : It interacts with specific receptors on cell surfaces, altering signaling pathways that lead to apoptosis.
- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G1/S phase transition.
Case Studies on Cytotoxic Effects
In vitro studies evaluating the cytotoxic effects on different cancer cell lines have yielded promising results:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results suggest that this compound is more effective than standard chemotherapeutic agents like doxorubicin in certain contexts .
Comparative Analysis with Related Compounds
To contextualize the biological profile of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Known for action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
This analysis highlights the unique biological activity of this compound compared to other compounds in its class .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The following table compares the target compound with analogues differing in aryl substituents or ester groups:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) increase reactivity in electrophilic substitutions .
- Halogen substituents (Cl, Br, F) modulate lipophilicity and binding affinity to biological targets .
- Ester group modifications (e.g., cyclooctyl vs. ethyl) influence solubility and steric interactions .
Biological Activity
Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS No. 303136-96-1) is a synthetic compound belonging to the class of pyridine derivatives. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₅H₁₅Cl₂NO₃
- Molecular Weight : 328.19 g/mol
- Melting Point : 190–192 °C
Research indicates that compounds similar to this compound often exhibit a range of biological activities including:
- Antitumor Activity : Compounds in the pyridine class have been shown to inhibit cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of halogen substituents (like dichlorophenyl) enhances the antimicrobial efficacy against a variety of pathogens.
Biological Activity Overview
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies and Research Findings
-
Antitumor Activity :
A study demonstrated that similar pyridine derivatives could inhibit the growth of melanoma cells by inducing apoptosis through the activation of caspase pathways. Such findings suggest that ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo could be explored for its anticancer potential in future research. -
Antimicrobial Efficacy :
In vitro testing revealed that compounds with similar structural features exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This positions ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo as a candidate for further development as an antimicrobial agent. -
Antioxidant Properties :
Research has indicated that the compound can act as an effective antioxidant. It was found to significantly reduce oxidative stress markers in cellular models, which is crucial for preventing cellular damage in various diseases.
Future Directions
Given the promising biological activities exhibited by this compound and its analogs:
- Further Investigations : More comprehensive studies focusing on its pharmacokinetics and pharmacodynamics are needed.
- Clinical Trials : Initiation of clinical trials could elucidate its therapeutic potential in oncology and infectious diseases.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize Ethyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate?
Answer:
The compound is typically synthesized via:
- Biginelli Reaction : Condensation of 2,4-dichlorobenzaldehyde, ethyl acetoacetate, and thiourea derivatives in a one-pot reaction under reflux conditions (e.g., ethanol/HCl) to form dihydropyridine intermediates .
- Oxidation of 1,4-Dihydropyridines : Using H₂O₂ (2.0 equiv.) in the presence of a PEG1000-BMImI catalyst (50 mol%) at 343 K, followed by purification via flash chromatography (Hex/AcOEt, 3:1) and recrystallization (dichloromethane/n-hexane) .
Advanced: How can reaction parameters (e.g., catalyst, solvent) be optimized to enhance diastereoselectivity and yield?
Answer:
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cyclization steps. PEG-based ionic liquids (e.g., PEG1000-BMImI) enhance oxidative aromatization efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cyclization, while toluene minimizes side reactions.
- Temperature Control : Maintaining 343 K during oxidation prevents decomposition of sensitive intermediates .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- 1H NMR : Key signals include δ 1.2–1.4 ppm (ethyl ester CH₃), δ 2.3 ppm (pyridine-CH₃), and δ 6.8–7.5 ppm (dichlorophenyl protons) .
- X-ray Crystallography : Reveals non-planar envelope conformations in the tetrahydro-pyridine ring and dihedral angles (e.g., 56.98° between pyridine and dichlorophenyl rings) .
- IR Spectroscopy : Strong C=O stretches at ~1700 cm⁻¹ confirm ester and ketone functionalities .
Advanced: How can researchers resolve contradictions in reported melting points or spectral data?
Answer:
- Purity Assessment : Use HPLC (C18 column, MeCN/H₂O mobile phase) to detect impurities. Recrystallization from DCM/hexane improves purity .
- Standardized Conditions : Ensure consistent solvent (e.g., CDCl₃ for NMR) and calibration standards. Compare data with structurally analogous compounds (e.g., reports δ 2.3 ppm for methyl groups) .
- Crystallographic Validation : Cross-verify NMR assignments with X-ray-derived bond lengths and angles .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of dichlorophenyl vapors.
- Storage : Keep at room temperature in airtight containers; avoid exposure to moisture .
Advanced: How do electronic effects of the 2,4-dichlorophenyl substituent influence reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effects : The Cl groups increase electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).
- Steric Hindrance : Ortho-chloro substituents may reduce accessibility to the reaction site. Comparative studies with mono-Cl analogs (e.g., ) highlight steric vs. electronic trade-offs .
Basic: What are the key applications of this compound in medicinal chemistry research?
Answer:
- Lead Optimization : As a dihydropyridine scaffold, it is explored for calcium channel modulation (e.g., antihypertensive agents) .
- Enzyme Inhibition : Structural analogs () show activity against kinases and proteases, suggesting potential in anticancer drug discovery .
Advanced: How can computational methods (e.g., DFT) predict regioselectivity in derivatization reactions?
Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, C-5 of the pyridine ring may show higher electrophilicity due to conjugation with the ester group .
- Docking Studies : Model interactions with biological targets (e.g., ion channels) to guide functionalization at C-2 or C-4 positions .
Basic: What chromatographic methods are effective for purifying this compound?
Answer:
- Flash Chromatography : Use silica gel with Hex/AcOEt (3:1) for initial purification .
- Preparative HPLC : Employ a C18 column with isocratic elution (MeCN/H₂O, 70:30) to isolate >95% pure product .
Advanced: What strategies mitigate decomposition during long-term storage?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
